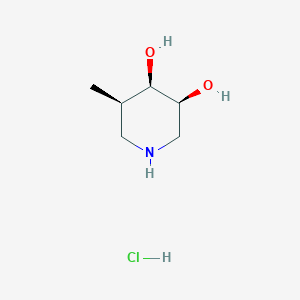
1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate
Descripción general
Descripción
1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate (DFPP), is an organofluoride compound that has been used in various scientific research applications. It has a variety of properties that make it an attractive option for laboratory experiments, including its high solubility, low toxicity, and low volatility. DFPP is also known to have a wide range of biochemical and physiological effects, making it a valuable tool for further research.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate has been used in a variety of scientific research applications, including the study of enzyme inhibition, cell signaling, and drug delivery. It has also been used to study the effects of fluorinated compounds on the environment, as well as the effects of fluorinated compounds on human health. Additionally, 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate has been used to study the effects of fluorinated compounds on the immune system, as well as the effects of fluorinated compounds on the nervous system.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate is not yet fully understood. However, it is known that 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate can interact with proteins and enzymes in a variety of ways. It has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. Additionally, 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate has been shown to interact with cell signaling pathways, including those involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, phosphatases, and kinases. Additionally, 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate has been shown to interact with cell signaling pathways, including those involved in the regulation of cell growth and differentiation. Furthermore, 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate has been shown to inhibit the activity of certain hormones, such as cortisol and aldosterone. Additionally, 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate has been shown to affect the metabolism of fatty acids and cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate in laboratory experiments is its low toxicity and high solubility. Additionally, 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate is relatively stable at room temperature, making it an ideal choice for experiments that require a long period of incubation. On the other hand, 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate is relatively volatile, meaning that it can easily evaporate from solutions. Additionally, 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate has a relatively low boiling point, meaning that it can be difficult to isolate and purify.
Direcciones Futuras
The future of 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate research is wide open. Possible future directions for 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate research include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into the effects of 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate on the environment and human health. Additionally, further research could be conducted into the potential use of 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate as a drug delivery system, as well as its potential use in the development of new drugs. Finally, further research could be conducted into the potential use of 1-(tert-Butyl) 3-ethyl 3-(3,3-difluoro-2-propenyl)-1,3-piperidinedicarboxylate in the development of new materials, such as fluorinated polymers and nanomaterials.
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-(3,3-difluoroprop-2-enyl)piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25F2NO4/c1-5-22-13(20)16(9-7-12(17)18)8-6-10-19(11-16)14(21)23-15(2,3)4/h7H,5-6,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEFFZDDKLYECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1486148.png)


![2-(Tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1486158.png)
![2-Propyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1486159.png)
![N,N-Dimethyl(6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanamine dihydrochloride](/img/structure/B1486160.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-ylmethanol hydrochloride](/img/structure/B1486162.png)

![Ethyl 2-[benzyl(ethyl)amino]cyclopentanecarboxylate](/img/structure/B1486164.png)
![4-[(2-Cyclopentylacetyl)(methyl)amino]-3-(3,4-dichlorophenyl)butyl methanesulfonate](/img/structure/B1486166.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride](/img/structure/B1486167.png)
![1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486168.png)
![N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486169.png)
